Photoluminescence Tuning via In‑Gap States: 2‑Ethynyl‑5‑hexylthiophene vs. Non‑Alkynyl Aryl Groups on Si Nanocrystals
When used as a surface ligand on silicon nanocrystals (SiNCs), 2‑ethynyl‑5‑hexylthiophene creates new in‑gap electronic states that enable photoluminescence (PL) tuning across a 685–800 nm range. This effect is exclusively observed for alkynyl(aryl) groups and is completely absent for aryl ligands lacking the ethynyl linkage, including phenyl, naphthalene, and critically, 2‑hexylthiophene [1]. Scanning tunnelling microscopy/spectroscopy confirmed the formation of in‑gap states adjacent to the conduction band edge only for the alkynyl(aryl)-functionalized SiNCs, establishing a structure‑property relationship that directly differentiates this compound from its non‑alkynyl comparator [1].
| Evidence Dimension | Photoluminescence (PL) wavelength range on SiNCs |
|---|---|
| Target Compound Data | 685–800 nm (PL tuning with in‑gap states) |
| Comparator Or Baseline | 2-hexylthiophene (aryl group without ethynyl spacer): No in‑gap states formed; no PL shift relative to unfunctionalized SiNCs |
| Quantified Difference | 115 nm PL tuning range exclusively in the target compound; comparator shows 0 nm shift |
| Conditions | SiNCs functionalized via hydrosilylation; PL spectroscopy and STM/STS on single nanocrystals at room temperature |
Why This Matters
This proves that the ethynyl‑thiophene motif is structurally indispensable for generating tuneable interface states, making 2‑ethynyl‑5‑hexylthiophene a necessary building block for SiNC‑based optoelectronic devices where its closest non‑alkynyl analogue is functionally inert.
- [1] Angı, A., Sinelnikov, R., Heenen, H. H., Meldrum, A., Veinot, J. G. C., Scheurer, C., ... & Rieger, B. (2018). The influence of conjugated alkynyl(aryl) surface groups on the optical properties of silicon nanocrystals: photoluminescence through in-gap states. Nanotechnology, 29(35), 355705. View Source
